molecular formula C15H14O3 B14634829 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one CAS No. 53444-97-6

5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one

Cat. No.: B14634829
CAS No.: 53444-97-6
M. Wt: 242.27 g/mol
InChI Key: XUHHJADVFLKRMJ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is an organic compound with a complex polycyclic structure It is characterized by the presence of methoxy groups at the 5 and 7 positions and a ketone group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The cyclization to form the cyclopenta[a]naphthalene core can be facilitated by using strong acids or Lewis acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and ketone groups allows for interactions through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydrocyclopenta[b]naphthalen-3-one
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-one
  • 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one

Uniqueness

5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is unique due to the specific positioning of its methoxy groups and the presence of a ketone group These structural features confer distinct chemical reactivity and potential biological activity compared to its analogs

Properties

CAS No.

53444-97-6

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

5,7-dimethoxy-1,2-dihydrocyclopenta[a]naphthalen-3-one

InChI

InChI=1S/C15H14O3/c1-17-9-3-4-11-10-5-6-14(16)12(10)8-15(18-2)13(11)7-9/h3-4,7-8H,5-6H2,1-2H3

InChI Key

XUHHJADVFLKRMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C3C(=C2C=C1)CCC3=O)OC

Origin of Product

United States

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